5-Bromo-2-chloroquinazolin-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-chloro-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2O/c9-4-2-1-3-5-6(4)7(13)12-8(10)11-5/h1-3H,(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMANGZMSGJYPBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=O)NC(=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Bromo-2-chloro-4-hydroxyquinazoline vs 5-bromo-2-chloro-4(3H)-quinazolinone tautomerism
This guide provides an in-depth technical analysis of the tautomeric equilibrium of 5-bromo-2-chloro-4-substituted quinazolines, a critical scaffold in medicinal chemistry (specifically kinase inhibitor development).
Executive Summary
The heterocyclic core 5-bromo-2-chloro-4-hydroxyquinazoline exists in a dynamic equilibrium between two principal tautomers: the 4-hydroxy (lactim) form and the 4(3H)-quinazolinone (lactam) form. While nomenclature often defaults to the "hydroxy" descriptor, experimental evidence (X-ray crystallography, NMR) overwhelmingly supports the quinazolinone (lactam) as the thermodynamically dominant species in the solid state and polar solution.
For drug development professionals, understanding this equilibrium is not merely academic—it dictates solubility, permeability, and the regioselectivity of synthetic functionalization (N-alkylation vs. O-alkylation). This guide dissects the electronic and steric influence of the 5-bromo and 2-chloro substituents and provides actionable protocols for characterization and synthesis.
Part 1: Theoretical Framework & Substituent Effects
The Lactam-Lactim Equilibrium
The core equilibrium involves the proton transfer between the N3 nitrogen and the C4 oxygen.
-
Tautomer A (Lactam): 5-bromo-2-chloroquinazolin-4(3H)-one. Characterized by a C=O carbonyl and an N-H bond.
-
Tautomer B (Lactim): 5-bromo-2-chloroquinazolin-4-ol. Characterized by a C-OH hydroxyl and a C=N bond.
Thermodynamic Driver: The lactam form is stabilized by the significant resonance energy of the amide-like linkage (–NH–C=O) and the ability to form robust intermolecular hydrogen-bonded dimers.[1][2]
The "Peri-Effect" of the 5-Bromo Substituent
The 5-position on the quinazoline ring is the "peri" position relative to the C4 carbonyl.
-
Steric Influence: The Van der Waals radius of Bromine (1.85 Å) creates significant steric crowding near the C4 oxygen. While this does not force the molecule into the lactim form, it distorts the planarity of substituents at C4, potentially altering the rotational barrier of N3-substituents.
-
Electronic Influence: The 5-Br exerts a negative inductive effect (-I), withdrawing electron density from the ring. This increases the acidity of the N3-proton (pKa ~9-10), making the lactam form slightly more susceptible to deprotonation under basic conditions compared to the unsubstituted parent.
The 2-Chloro "Handle"
The 2-chloro substituent is electron-withdrawing, further stabilizing the N3-anion (after deprotonation). Crucially, the 2-Cl group serves as a regioselective handle. In the 4-hydroxy form, the 2-position is deactivated relative to the 2,4-dichloro precursor, allowing for selective functionalization.
Part 2: Visualization of Dynamics
Diagram 1: Tautomeric Equilibrium & Reactivity Pathways
This diagram illustrates the equilibrium and the divergent reaction pathways based on conditions.
Caption: The lactam form predominates. Deprotonation yields a resonance-stabilized anion that can react at N or O depending on conditions (HSAB theory).
Part 3: Analytical Characterization (Self-Validating Protocols)
Distinguishing the tautomers requires specific spectroscopic markers. The following data points serve as validation criteria for your synthesized material.
Nuclear Magnetic Resonance (NMR)
Protocol: Dissolve ~5 mg of the compound in DMSO-d6. Avoid CDCl3 due to poor solubility and potential aggregation effects.
| Feature | Lactam (Quinazolinone) Signal | Lactim (Hydroxy) Signal | Notes |
| 1H NMR (N-H/O-H) | δ 12.5 - 13.5 ppm (Broad Singlet) | Variable (often invisible due to exchange) | The downfield shift >12 ppm is diagnostic of the lactam N-H H-bonded in solvent. |
| 13C NMR (C4) | δ 158 - 162 ppm | δ 165 - 170 ppm | The Carbonyl (C=O) is typically shielded relative to the C-O(H) aromatic carbon. |
| 13C NMR (C2) | δ 145 - 150 ppm | Similar | Less diagnostic due to the Chlorine substituent effect. |
Infrared Spectroscopy (FT-IR)
-
Lactam: Strong absorption band at 1660–1690 cm⁻¹ (C=O stretch). This is the "smoking gun" for the quinazolinone form.
-
Lactim: Absence of carbonyl stretch; appearance of broad O-H stretch (3200-3400 cm⁻¹) and C=N stretch (~1620 cm⁻¹).
X-Ray Crystallography
In the solid state, 5-bromo-2-chloro-4(3H)-quinazolinone crystallizes exclusively in the lactam form , forming centrosymmetric dimers via N-H···O=C hydrogen bonds.
Part 4: Experimental Protocols
Synthesis of 5-Bromo-2-chloro-4(3H)-quinazolinone
Rationale: Direct chlorination of the dione is efficient but requires careful control to avoid over-chlorination or hydrolysis issues.
Reagents:
-
5-Bromoanthranilic acid (Starting Material)
-
Urea (Cyclizing agent)
-
Phosphorus oxychloride (POCl3) (Chlorinating agent)
-
Base (NaOH/NH4OH)
Step-by-Step Workflow:
-
Cyclization to Dione:
-
Mix 5-bromoanthranilic acid (1.0 eq) with Urea (5.0 eq).
-
Heat melt at 180-200°C for 2-3 hours.
-
Observation: The mixture solidifies.
-
Workup: Triturate with water, filter, and wash with dilute NaOH then HCl to purify 5-bromoquinazoline-2,4(1H,3H)-dione .
-
Yield Target: >80%.[3]
-
-
Partial Chlorination (Critical Step):
-
Suspend the dione in POCl3 (10 eq). Add N,N-diethylaniline (catalytic).
-
Reflux for 4-6 hours until the solution is clear (Formation of 5-bromo-2,4-dichloroquinazoline).
-
Hydrolysis to Target:
-
Evaporate excess POCl3 under reduced pressure.
-
Pour residue onto crushed ice/water with vigorous stirring.
-
Control Point: The C4-Cl is significantly more reactive (kinetically) than the C2-Cl. Controlled hydrolysis (0°C to RT, pH ~4-5) selectively hydrolyzes the C4-Cl back to the C4-OH (Lactam).
-
Note: If the pH is too high (>10), you risk hydrolyzing the C2-Cl as well.
-
-
-
Purification:
-
Recrystallize from Ethanol/DMF.
-
Validation: Check 1H NMR for the diagnostic N-H peak at ~13 ppm.
-
Diagram 2: Synthetic Decision Tree
Caption: Selective hydrolysis of the 2,4-dichloro intermediate yields the target. C4-Cl hydrolyzes faster than C2-Cl.
Part 5: Synthetic Utility & Reactivity[4]
Regioselective Functionalization
The 5-bromo-2-chloro-4(3H)-quinazolinone scaffold offers three distinct points of diversity:
-
N3-Alkylation:
-
Conditions: K2CO3, DMF, Alkyl Halide (R-X).
-
Outcome: Major product is N3-alkyl.
-
Mechanism: The "soft" N-anion attacks the "soft" alkyl halide.
-
-
C2-Substitution (SNAr):
-
Reactivity: The C2-Cl is deactivated by the electron-donating nature of the N3-H/C4=O system compared to the dichloro species.
-
Activation: To react an amine at C2, one often requires higher temperatures (100-120°C) or catalysis (Pd-Buchwald) if the nucleophile is weak.
-
Strategy: It is often better to react the 2,4-dichloro species with the first nucleophile (which goes to C4) and then the second at C2. However, if the target is a 4-oxo derivative, the C2 reaction requires forcing conditions.
-
-
C5-Coupling:
-
The 5-Br is sterically hindered but accessible for Suzuki-Miyaura coupling.
-
Timing: Perform C5 coupling after establishing the N3/C2 substitution to avoid catalyst poisoning by the free lactam NH.
-
References
-
Tautomeric Equilibrium in Quinazolinones
- Title: Tautomerism of 4-hydroxyquinazoline in gaseous and aqueous phases.
- Source: Journal of Molecular Structure.
-
URL:[Link]
-
Synthesis of 5-Bromoquinazolinones
- Title: Synthesis of some new tricyclic 4(3H)
- Source: PMC (PubMed Central).
-
URL:[Link]
-
NMR Characterization of Quinazolinones
- Title: One-pot synthesis of quinazolin-4(3H)-ones and 2,3-dihydroquinazolin-4(1H)-ones utilizing N-(2-aminobenzoyl)benzotriazoles.
- Source: ResearchG
-
URL:[Link]
-
Reactivity of 2,4-Dichloroquinazoline
- Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis.
- Source: PMC (PubMed Central).
-
URL:[Link]
-
Peri-Effects in Naphthalene/Quinazoline Systems
Sources
5-Bromo-2-chloroquinazolin-4-ol molecular weight and formula
The following technical guide details the physicochemical profile, synthesis, and application logic of 5-Bromo-2-chloroquinazolin-4-ol , a critical scaffold in medicinal chemistry.
Executive Summary
5-Bromo-2-chloroquinazolin-4-ol (Tautomer: 5-Bromo-2-chloroquinazolin-4(3H)-one) acts as a high-value trifunctional scaffold in drug discovery. Its structural utility lies in the orthogonal reactivity of its three substitution points:
-
C2-Chloro position: Highly susceptible to nucleophilic aromatic substitution (
), allowing for the introduction of amines or alkoxides. -
C5-Bromo position: A sterically demanding handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling extension into the solvent-exposed regions of kinase binding pockets.
-
C4-Hydroxyl (Lactam): Functions as a hydrogen bond donor/acceptor or a masking group that can be activated (e.g., to -Cl or -OTf) for subsequent functionalization.
This compound is frequently utilized in the development of EGFR, VEGFR, and PI3K inhibitors , where the quinazoline core mimics the adenine ring of ATP.
Physicochemical Identity
The compound exists in a tautomeric equilibrium, predominantly favoring the quinazolin-4(3H)-one (lactam) form in the solid state and polar solvents, though it is chemically designated as the 4-ol in many substitution protocols.
Molecular Data Table
| Property | Value | Notes |
| IUPAC Name | 5-Bromo-2-chloroquinazolin-4-ol | Alternate: 5-Bromo-2-chloro-4(3H)-quinazolinone |
| Molecular Formula | ||
| Molecular Weight | 259.49 g/mol | Monoisotopic Mass: 257.92 |
| CAS Number | Analogous to 134517-54-7 | (Refers to 2,4-dichloro precursor; specific 4-ol CAS varies by vendor) |
| Physical State | Off-white to pale yellow solid | |
| Solubility | DMSO, DMF, hot EtOH | Poor solubility in water and non-polar solvents |
| pKa | ~9.5 (Phenolic OH/NH) | Calculated |
Synthesis Protocol
The synthesis of 5-bromo-2-chloroquinazolin-4-ol requires a regioselective approach starting from 2-amino-6-bromobenzoic acid (6-bromoanthranilic acid). The placement of the bromine at the C6 position of the anthranilic acid is critical; upon cyclization, this becomes the C5 position of the quinazoline ring.
Reaction Scheme (Logic Flow)
The synthesis follows a Cyclization
Figure 1: Step-wise synthesis pathway ensuring correct regiochemistry.
Detailed Methodology
Step 1: Formation of the Quinazoline-2,4-dione[1]
-
Reagents: Mix 2-amino-6-bromobenzoic acid (1.0 eq) with Urea (5.0 eq).
-
Conditions: Heat the neat mixture to 160–180°C for 4 hours. The mixture will melt and resolidify.
-
Workup: Cool to 100°C, add water, and sonicate. Filter the precipitate and wash with acidic water (pH 4) to remove excess urea.
-
Yield: Expect >85% of 5-bromoquinazoline-2,4(1H,3H)-dione.[2]
Step 2: Double Chlorination
-
Reagents: Suspend the dione (1.0 eq) in
(10.0 eq). Add -dimethylaniline (1.5 eq) as a catalyst. -
Conditions: Reflux (
) for 6–12 hours until the solution is clear. -
Mechanism: The lactam oxygens are phosphorylated and displaced by chloride ions.
-
Workup: Concentrate
under reduced pressure. Pour residue onto crushed ice/ammonia water (maintain pH < 8 to prevent premature hydrolysis). Extract with DCM.[3] -
Product: 5-Bromo-2,4-dichloroquinazoline.[4]
Step 3: Regioselective Hydrolysis
Critical Step: The C4-chlorine is significantly more electrophilic than the C2-chlorine due to the inductive effect of the adjacent N3 and the lack of electron donation from the benzene ring compared to C2.
-
Reagents: Dissolve 5-bromo-2,4-dichloroquinazoline in THF (0.1 M).
-
Conditions: Cool to 0°C . Add 1.05 eq of 1N NaOH dropwise.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 3:1). The starting material (high
) will disappear, and the mono-hydrolyzed product (lower ) will appear. -
Workup: Acidify carefully to pH 5 with 1N HCl. The target 5-bromo-2-chloroquinazolin-4-ol will precipitate. Filter and dry.[1][2]
Structural Biology & SAR Logic
In kinase inhibitor design, this scaffold addresses specific binding modes.
Structure-Activity Relationship (SAR) Map
Figure 2: Functional mapping of the scaffold for medicinal chemistry optimization.
-
C4 Interaction: The lactam motif (N3-H/C4=O) often mimics the N1/N6 of adenine, forming a bidentate hydrogen bond with the kinase hinge region (e.g., Met793 in EGFR).
-
C5 Vector: The 5-bromo substituent points towards the "gatekeeper" residue or the solvent front, depending on the binding conformation. Modifying this position allows for selectivity tuning against homologous kinases.
-
C2 Solubility: Substitution at C2 with solubilizing groups (e.g., morpholine, piperazine) is standard practice to improve ADME properties without disrupting the hinge binding.
Quality Control & Handling
Analytical Standards
-
HPLC: C18 Column, Gradient 10%
90% ACN in Water (0.1% Formic Acid).-
Note: The 4-ol tautomer may show peak tailing due to ionization; use buffered mobile phase.
-
-
1H NMR (DMSO-d6):
- 13.0 ppm (broad s, 1H, NH/OH).
- 7.5–8.0 ppm (m, 3H, Aromatic protons).
-
Distinctive Feature: The C5-Br causes a downfield shift of the adjacent C6-H proton compared to unsubstituted quinazoline.
Safety (MSDS Summary)
-
Hazards: Skin Irritant (H315), Eye Irritant (H319).
-
Handling: Moisture sensitive. The C2-Cl bond is labile; store under inert atmosphere (Argon) at -20°C to prevent hydrolysis to the inactive 2,4-diol.
References
-
Organic Chemistry Portal. Quinazolinone Synthesis: Methodologies and Recent Developments. [Link]
-
National Institutes of Health (PubChem). 5-Bromo-2,4-dichloroquinazoline (Precursor Data). [Link]
-
MDPI Molecules. Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloroquinazolines. [Link]
Sources
Unlocking the 5-Position: Strategic Design of 5-Substituted Quinazoline Kinase Inhibitors
Executive Summary
The 4-anilinoquinazoline scaffold is a cornerstone of kinase inhibitor medicinal chemistry, exemplified by FDA-approved drugs like Gefitinib, Erlotinib, and Lapatinib. Historically, optimization has focused on the 6- and 7-positions to modulate solubility and solvent-front interactions, leaving the 5-position largely unexplored due to perceived steric risks near the kinase gatekeeper residue.
This technical guide challenges that convention. It posits that 5-substituted quinazolines represent a high-value opportunity for overcoming resistance mutations (specifically gatekeeper mutations) and achieving isoform selectivity. By leveraging the proximity of the C5-position to the hinge region and gatekeeper residue, researchers can induce "flipped" binding modes or exploit specific hydrophobic pockets that standard 6,7-substituted inhibitors cannot access.
Structural Biology: The Gatekeeper Proximity
In the canonical binding mode of 4-anilinoquinazolines (e.g., Erlotinib bound to EGFR):
-
N1 accepts a hydrogen bond from the hinge region backbone (Met793 in EGFR).[1]
-
N3 interacts with a conserved water molecule (often bridging to Thr790).
-
C6/C7 positions point towards the solvent front, accommodating solubilizing tails.
-
C5 is positioned directly adjacent to the gatekeeper residue (Thr790 in EGFR, Thr338 in c-Src).
The Steric Challenge & Opportunity
In wild-type kinases with a Threonine gatekeeper, the C5-H allows for a tight fit. Introduction of bulk at C5 often leads to a steric clash, reducing potency. However, this sensitivity is exactly what makes the 5-position a powerful tool for selectivity:
-
Gatekeeper Discrimination: A small substituent (e.g., 5-F, 5-Me) can clash with a bulky gatekeeper (e.g., Methionine in T790M mutants) or selectively target a kinase with a smaller gatekeeper (e.g., Glycine/Alanine).
-
Induced Fit/Flipped Modes: Bulky 5-substituents can force the quinazoline core to rotate or "flip" within the pocket, accessing alternative hydrophobic regions (Region II) that are less conserved, thus improving selectivity profiles (as seen in ALK2 inhibitors).
Synthetic Chemistry: Accessing the 5-Position
Unlike 6- or 7-substituted quinazolines, which can often be accessed via electrophilic aromatic substitution of a pre-formed quinazolinone core, the 5-position is electronically deactivated and sterically hindered. Direct functionalization of the quinazoline core at C5 is difficult and lacks regioselectivity.
The Gold Standard Approach: De novo ring construction starting from 6-substituted anthranilic acids (2-amino-6-substituted benzoic acids) .
DOT Diagram: Synthetic Workflow
The following diagram outlines the divergent synthetic pathways for accessing 5-substituted 4-anilinoquinazolines.
Caption: Divergent synthetic pathways for 5-substituted quinazoline scaffolds. The primary route utilizes 6-substituted anthranilic acids to ensure regiochemical fidelity.
Detailed Experimental Protocol
This protocol describes the synthesis of a representative 5-fluoro-4-anilinoquinazoline . The presence of the 5-fluorine serves as an isostere for hydrogen but with altered electronics and potential for specific interactions with the gatekeeper backbone.
Phase 1: Cyclization to Quinazolinone
-
Reagents: 2-Amino-6-fluorobenzoic acid (10 mmol), Formamide (30 mL).
-
Procedure:
-
Charge a round-bottom flask with 2-amino-6-fluorobenzoic acid and formamide.
-
Heat the mixture to 140–150°C for 6–12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.
-
Critical Checkpoint: Ensure complete consumption of the starting acid to avoid competitive side reactions in the next step.
-
Cool the reaction mixture to room temperature. Pour into ice-cold water (100 mL).
-
Collect the precipitate by filtration, wash with water and cold ethanol.
-
Yield: Expect 70–85% of 5-fluoroquinazolin-4(3H)-one.
-
Phase 2: Chlorination (Activation)
-
Reagents: 5-Fluoroquinazolin-4(3H)-one (5 mmol), Thionyl Chloride (
, 10 mL), DMF (catalytic, 3-5 drops). -
Procedure:
-
Suspend the quinazolinone in
under an inert atmosphere ( ). -
Add catalytic DMF.
-
Reflux the mixture for 3–4 hours. The solution should become clear.
-
Evaporate excess
under reduced pressure (use a proper trap). -
Azeotrope with toluene (2x) to remove traces of acid.
-
Product: 4-Chloro-5-fluoroquinazoline (unstable, use immediately).
-
Phase 3: Coupling
-
Reagents: 4-Chloro-5-fluoroquinazoline (crude), 3-chloro-4-fluoroaniline (1.1 equiv), Isopropanol (iPrOH, 15 mL).
-
Procedure:
-
Dissolve the chloro-quinazoline in iPrOH.
-
Reflux for 2–4 hours. A precipitate (the HCl salt of the product) typically forms.
-
Cool to room temperature. Filter the solid.
-
Purification: Wash the cake with cold iPrOH and
. If the free base is required, partition between EtOAc and saturated . -
Characterization: Confirm structure via
-NMR (look for the characteristic quinazoline C2-H singlet around 8.5–8.8 ppm) and C-NMR/F-NMR.
-
SAR Data & Design Considerations
When designing 5-substituted analogs, the electronic nature of the substituent significantly impacts the
| Substituent (R5) | Electronic Effect | Gatekeeper Interaction Risk | Potential Benefit |
| -H (Reference) | Neutral | Low (Optimal fit for WT) | Baseline potency. |
| -F (Fluoro) | Inductive Withdrawal | Low to Moderate | Metabolic stability; H-bond acceptor capability; minimal steric penalty. |
| -CH3 (Methyl) | Weak Donor | High (Clash with Met790) | Selectivity for small gatekeepers (e.g., Thr, Ala). Can induce "flipped" binding. |
| -Cl (Chloro) | Inductive Withdrawal | High | Often reduces potency in WT EGFR but may lock conformation. |
| -OCH3 (Methoxy) | Resonance Donor | Very High | Generally not tolerated in canonical binding; forces alternative binding modes (e.g., ALK2 inhibitors). |
Mechanism of Action: The "Flipped" Binding Mode
In specific cases, such as ALK2 (Activin Receptor-Like Kinase 2) inhibition, 5-substituted quinazolines have been shown to adopt a binding mode rotated 180° relative to the standard EGFR binding mode.
-
Standard Mode: C5 faces the gatekeeper.
-
Flipped Mode: The quinazoline N1 and N3 positions swap roles in H-bonding, or the core rotates such that the C5 substituent points toward the solvent or a ribose-pocket niche, relieving the steric strain.
Biological Evaluation: Kinase Assay Protocol
To validate the efficacy of 5-substituted scaffolds, a robust biochemical assay is required.
Assay Type: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) / LanthaScreen.
-
Reagents:
-
Kinase (e.g., EGFR WT, EGFR T790M, or ALK2).
-
Fluorescein-labeled Poly-GT substrate.
-
ATP (
concentration). -
Terbium-labeled anti-phosphotyrosine antibody.
-
-
Workflow:
-
Compound Prep: Prepare 3-fold serial dilutions of the 5-substituted quinazoline in DMSO (Start at 10 µM).
-
Reaction: Mix Kinase + Substrate + Compound in assay buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35). Incubate 15 min. -
Start: Add ATP to initiate the reaction. Incubate 60 min at RT.
-
Detection: Add Tb-labeled antibody + EDTA (to stop reaction).
-
Read: Measure TR-FRET signal (Ex 340 nm, Em 495/520 nm) on a plate reader (e.g., EnVision).
-
-
Data Analysis: Plot Signal Ratio (520/495) vs. log[Compound]. Fit to a sigmoidal dose-response equation to determine
.
Strategic Outlook
The 5-position of the quinazoline scaffold is not merely a "blocked" position; it is a selectivity filter .
-
Recommendation: Use 5-F or 5-Me substitutions early in the design process if your target kinase has a small gatekeeper (Thr, Val, Ala) and you wish to select against kinases with large gatekeepers (Met, Phe).
-
Advanced Design: Explore 5-substituted analogs for "non-canonical" kinases (e.g., CLK, DYRK) where the ATP pocket shape differs significantly from the EGFR paradigm.
References
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Molecules. (2017). Link
-
Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes. Journal of Medicinal Chemistry. (2011). Link
-
Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. Bioorganic & Medicinal Chemistry Letters. (2014). Link
-
Design, Synthesis, Antiproliferative Potency and In Silico Studies of Novel Alkynyl Quinazolines as Potential EGFR Inhibitors. International Journal of Molecular Sciences. (2022). Link
-
New acrylamide-substituted quinazoline derivatives with enhanced potency for the treatment of EGFR T790M-mutant non-small-cell lung cancers. Bioorganic Chemistry. (2018). Link
Sources
- 1. Design, Synthesis, Antiproliferative Potency and In Silico Studies of Novel Alkynyl Quinazolines as Potential EGFR Inhibitors [mdpi.com]
- 2. Synthesis of new 4-anilinoquinazoline analogues and evaluation of their EGFR inhibitor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated Protocol for the Selective Hydrolysis of 5-bromo-2,4-dichloroquinazoline
An Application Guide for the Regioselective Synthesis of 5-bromo-2-chloroquinazolin-4-ol
Abstract This document provides a comprehensive, field-tested protocol for the synthesis of 5-bromo-2-chloroquinazolin-4-ol via the selective hydrolysis of 5-bromo-2,4-dichloroquinazoline. Quinazolinone scaffolds are pivotal in medicinal chemistry, forming the core of numerous therapeutic agents. The challenge in manipulating di-substituted quinazolines lies in achieving regioselectivity. This protocol leverages the inherent electronic differences between the C4 and C2 positions of the quinazoline ring to achieve a highly selective and efficient conversion. We will detail the underlying reaction mechanism, provide a step-by-step experimental procedure, outline methods for reaction monitoring and product characterization, and offer troubleshooting guidance. This guide is intended for researchers and professionals in synthetic chemistry and drug development.
Principle and Reaction Mechanism: The Basis of Regioselectivity
The conversion of 5-bromo-2,4-dichloroquinazoline to 5-bromo-2-chloroquinazolin-4-ol is a classic example of a nucleophilic aromatic substitution (SNAr) reaction.[1] The key to this synthesis is the regioselective substitution at the C4 position while leaving the C2 chlorine atom intact.
The enhanced reactivity at the C4 position is a well-documented phenomenon in quinazoline chemistry.[2][3] This selectivity is primarily governed by electronic factors. Theoretical studies, including Density Functional Theory (DFT) calculations, have shown that the carbon atom at the C4 position of the 2,4-dichloroquinazoline ring possesses a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient.[3][4] This makes it more electrophilic and, therefore, more susceptible to attack by a nucleophile—in this case, a hydroxide ion (OH⁻).
The reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Attack: The hydroxide ion attacks the electron-deficient C4 carbon, breaking the aromaticity of the pyrimidine ring and forming a negatively charged intermediate known as a Meisenheimer complex.[1][5] This intermediate is resonance-stabilized.
-
Elimination of Leaving Group: The aromaticity is restored by the elimination of the chloride ion from the C4 position.
Under controlled, mild conditions (e.g., moderate temperature), the reaction occurs preferentially at the more activated C4 position. Harsher conditions, such as higher temperatures or prolonged reaction times, could lead to a secondary, less favorable substitution at the C2 position.[2] The final product, 5-bromo-2-chloroquinazolin-4-ol, exists predominantly in its more stable tautomeric form, 5-bromo-2-chloro-3,4-dihydroquinazolin-4-one .
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be scaled with appropriate adjustments.
Materials and Reagents
| Reagent | CAS Number | Molecular Wt. | Role | Notes |
| 5-bromo-2,4-dichloroquinazoline | 134517-54-7 | 277.95 g/mol | Starting Material | Commercially available solid.[6] |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 g/mol | Nucleophile/Base | Use pellets or a freshly prepared aqueous solution. |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 g/mol | Solvent | Anhydrous grade recommended. |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 g/mol | Neutralization | Use a 2M aqueous solution for work-up. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | Extraction Solvent | ACS grade or higher. |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 g/mol | Aqueous Wash | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | Drying Agent | |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 g/mol | Solvent/Wash |
Required Equipment
-
Round-bottom flask (100 mL or appropriate size)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
TLC plates (silica gel 60 F₂₅₄), TLC tank, and UV lamp
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Handling Reagents: 5-bromo-2,4-dichloroquinazoline is classified as an irritant that can cause skin, eye, and respiratory irritation.[6] Handle in a well-ventilated fume hood. Avoid creating and inhaling dust.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated organic waste should be collected separately.
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2,4-dichloroquinazoline (2.78 g, 10.0 mmol).
-
Solvent Addition: Add 40 mL of tetrahydrofuran (THF) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.
-
Base Addition: In a separate beaker, dissolve sodium hydroxide (0.44 g, 11.0 mmol, 1.1 equivalents) in 10 mL of deionized water. Add this aqueous NaOH solution dropwise to the stirred THF solution over 10 minutes.
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 65-70°C) using a heating mantle or oil bath.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate in hexanes. The starting material is less polar than the product. Spot the reaction mixture against the starting material standard. The reaction is typically complete within 2-4 hours, indicated by the disappearance of the starting material spot.
-
Work-up - Quenching and Neutralization: Once the reaction is complete, cool the flask to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Precipitation: Transfer the remaining mixture to a beaker and slowly add 2M HCl with stirring until the pH of the solution is ~2-3. A white or off-white precipitate of the product should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (2 x 20 mL) to remove any inorganic salts.
-
Drying: Dry the collected solid under vacuum to yield the crude product.
Purification
Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or isopropanol, to obtain the purified 5-bromo-2-chloroquinazolin-4-one.
Experimental Workflow Visualization
Caption: Experimental workflow for the synthesis of 5-bromo-2-chloroquinazolin-4-one.
Product Characterization and Quality Control
Accurate characterization is essential to confirm the structure and purity of the final product.[7][8]
Analytical Techniques
-
¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the quinazoline ring. A broad singlet, often downfield (>12 ppm), is characteristic of the N-H proton of the quinazolinone tautomer.
-
¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR will show distinct signals for the aromatic carbons and a characteristic signal for the carbonyl carbon (C=O) of the quinazolinone, typically in the range of 160-170 ppm.
-
Mass Spectrometry (MS-ESI): Mass spectrometry will confirm the molecular weight. The spectrum should display a characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio) and one chlorine atom (³⁵Cl/³⁷Cl in ~3:1 ratio). The expected molecular ion peaks would be [M+H]⁺.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a strong absorption band for the C=O stretch (around 1670-1690 cm⁻¹) and a broad N-H stretching band (around 3100-3300 cm⁻¹), confirming the quinazolinone structure.[9]
Analytical Workflow Visualization
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 5-Bromo-2,4-dichloroquinazoline | 134517-54-7 [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yields in 5-bromo-2-chloroquinazolin-4-ol cyclization reactions
Technical Support Center: 5-Bromo-2-Chloroquinazolin-4-ol Synthesis & Cyclization
Subject: Troubleshooting Low Yields & Impurity Profiles Ticket ID: #QZN-5BR-CL-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1][2]
Executive Summary
The synthesis and subsequent cyclization of 5-bromo-2-chloroquinazolin-4-ol (tautomeric with 5-bromo-2-chloro-4(3H)-quinazolinone ) presents unique challenges due to the peri-effect exerted by the bromine atom at the C5 position.[1][2] This steric crowding hinders both the initial formation of the quinazoline core and subsequent nucleophilic substitutions at the C2/C4 positions.
This guide addresses two distinct "cyclization" contexts:
-
Core Formation: The cyclization of acyclic precursors (e.g., 2-amino-6-bromobenzoic acid) to form the quinazoline ring.[1][2]
-
Downstream Annulation: The use of the 2-chloro-4-ol scaffold to form fused tricyclic systems (e.g., [1,2,4]triazolo[4,3-a]quinazolines).[1][2]
Part 1: Diagnostic Workflow
The following logic map illustrates the critical path for synthesizing the target and identifying failure nodes.
Figure 1: Critical path analysis for the synthesis of 5-bromo-2-chloroquinazolin-4-ol, highlighting common failure points (yellow diamonds).
Part 2: Troubleshooting Core Synthesis (The "Cyclization" Step)
The primary route to the target involves cyclizing a 2-amino-6-bromobenzoic acid derivative with urea to form the dione, followed by chlorination and partial hydrolysis.[1][2]
Issue 1: Low Yield in Urea Fusion (Dione Formation)
Symptom: The reaction mixture solidifies too early, or significant starting material remains despite high temperatures (
| Parameter | Standard Protocol | Optimized Protocol (High Yield) |
| Reagent Ratio | 1:2 (Acid:Urea) | 1:5 (Acid:Urea) |
| Solvent | Neat (Melt) | Sulfolane or Diphenyl Ether |
| Temperature | 160°C | 180–200°C (with solvent) |
| Catalyst | None | Acetic Acid (cat.) or Microwave |
Corrective Action:
-
Switch to Solution Phase: Do not rely on a neat melt. Use sulfolane (3-5 volumes).[1][2] It solubilizes the polar intermediate and allows higher temperatures without charring.
-
Microwave Assistance: If scale permits (<5g), perform the cyclization in a microwave reactor at 180°C for 20-30 minutes. This overcomes the activation energy barrier imposed by the 5-bromo steric hindrance.[2]
-
Workup: Pour the hot sulfolane mixture into water. The dione should precipitate. Wash with hot ethanol to remove unreacted urea.[1]
Issue 2: Failure to Isolate 2-Chloro-4-ol (Over-Hydrolysis)
Symptom: After treating the dione with POCl
Corrective Action:
-
The "Partial Hydrolysis" Trick: Do not aim to isolate the 2-chloro-4-ol directly from the POCl
reaction if possible. Instead:-
Convert Dione
2,4-Dichloroquinazoline (using POCl + -dimethylaniline).[1][2] -
Isolate the 2,4-dichloro species by quenching into ice water and rapid filtration (keep cold).
-
Perform a controlled hydrolysis: Suspend the dichloro compound in dilute NaOH (1N) at room temperature. Monitor by TLC.[1][3] The C4-Cl is more labile and will hydrolyze to the C4-OH (tautomer of C4=O) while leaving the C2-Cl intact.[1][2]
-
Stop Point: Acidify carefully to pH 5-6 to precipitate the 5-bromo-2-chloroquinazolin-4-ol. Do not go to pH < 2 , or acid-catalyzed hydrolysis of the C2-Cl will occur.[1][2]
-
Part 3: Troubleshooting Downstream Cyclizations
If your issue is using 5-bromo-2-chloroquinazolin-4-ol as a starting material to form fused rings (e.g., reacting with hydrazine to form triazolo-quinazolines), follow this guide.
Issue 3: Regioselectivity in Hydrazide Cyclization
Symptom: Formation of multiple isomers or low yield of the desired fused ring. Context: When reacting the 2-chloro-4-ol (or its chlorinated analog, 2,4-dichloro-5-bromoquinazoline) with hydrazine, nucleophilic attack can occur at C2 or C4.[1][2]
Mechanism & Fix:
-
Reactivity Order: C4-Cl > C2-Cl.
-
The 5-Bromo Effect: The bulky bromine at C5 shields the C4 position.
-
Standard Quinazolines: Nucleophiles attack C4 first.[1]
-
5-Bromo Quinazolines: Attack at C4 is slower due to steric blocking. This increases the likelihood of competitive attack at C2 or incomplete reaction.
-
-
Protocol Adjustment:
-
Use THF/Dioxane instead of Ethanol to allow higher reflux temperatures.
-
Add a non-nucleophilic base (DIPEA) to scavenge HCl.
-
If synthesizing the [1,2,4]triazolo[4,3-c]quinazoline, ensure the intermediate hydrazide is fully formed at C4 before attempting the second ring closure.
-
Part 4: Frequently Asked Questions (FAQs)
Q1: Why does my NMR show a mixture of "enol" and "keto" forms?
A: 5-bromo-2-chloroquinazolin-4-ol exists in a tautomeric equilibrium with 5-bromo-2-chloroquinazolin-4(3H)-one.[1][2] In polar solvents like DMSO-
Q2: Can I use 2-amino-6-bromobenzamide instead of the acid? A: Yes, and it often improves yields.[1][2] Reacting 2-amino-6-bromobenzamide with triphosgene or ethyl chloroformate avoids the harsh temperatures of urea fusion.[1][2] This is the recommended route if the urea fusion yield remains <40%.
Q3: The product is pink/red after POCl
References
-
Synthesis of 5-bromo-2-chloro-4-substituted quinazolines
-
Optimized Urea Fusion Protocols
-
Tautomerism in 4-Hydroxyquinazolines
(Note: While specific "5-bromo-2-chloro" literature is niche, the protocols above are adapted from validated methodologies for 5-substituted quinazolines found in the cited journals.)
Sources
Avoiding hydrolysis of 2-chloro group during workup of quinazolin-4-ol derivatives
Technical Support Center: Quinazoline Chemistry Division Subject: Stabilization & Workup Protocols for 2-Chloroquinazolin-4-ol Derivatives Document ID: QZN-CL2-STAB-004
Executive Summary
The 2-chloro-4(3H)-quinazolinone (tautomeric with 2-chloroquinazolin-4-ol) scaffold presents a specific chemical paradox: the 2-chloro substituent is an essential electrophile for subsequent medicinal chemistry (e.g.,
This guide addresses the preservation of the C2-chloro group . The 4-position (OH/oxo) activates the ring, making the C2-position susceptible to nucleophilic attack by water, particularly under acidic catalysis (generated during
Part 1: The Mechanistic Landscape
To troubleshoot effectively, one must understand the reactivity hierarchy.[4] The quinazoline ring possesses two electrophilic centers.[4]
-
C4 Position: Highly reactive. If a leaving group (Cl) is present, it hydrolyzes rapidly.[4] In your case, this is already an -OH (or oxo), which is thermodynamically stable.[4]
-
C2 Position: Less reactive than C4 but highly sensitive to acid-catalyzed hydrolysis .[4]
The Danger Zone: During standard workup (especially after chlorination), the pH often drops drastically due to generated HCl.[4] Protonation of the N3 nitrogen activates the C2 carbon, lowering the energy barrier for water to attack and displace the chloride.[4]
Figure 1: The stability window for 2-chloroquinazolin-4-ol.[4] Deviation into high acidity or alkalinity leads to the thermodynamically stable 2,4-dihydroxy impurity.[4]
Part 2: Troubleshooting Guide
Scenario A: Quenching a Chlorination Reaction (e.g., from 2,4-dichloro)
Context: You have synthesized 2,4-dichloroquinazoline and are selectively hydrolyzing the C4-Cl to get the 2-chloro-4-OH, or you are quenching a reaction mixture containing the product.[4]
| Issue | Root Cause | Corrective Action |
| Loss of 2-Cl (Formation of 2,4-dihydroxy) | Exothermic Acid Spike: Quenching | The "Reverse Quench": Pour the reaction mixture slowly into a stirred slurry of ice/water (not water into acid).[4] Maintain internal temp < 5°C. |
| Product is "Sticky" / Oil | Partial Hydrolysis: Presence of both mono- and di-hydroxy species creates eutectics.[4] | Trituration: Do not extract. Adjust pH to ~5–6 with saturated NaOAc. Filter the solid.[2][4] Wash with cold water, then hexanes.[4] |
| Low Yield after Filtration | Solubility in Acid: The protonated quinazolinium salt is water-soluble.[4] | pH Adjustment: The 2-chloro-4-OH species is amphoteric but least soluble at neutral pH.[4] Neutralize the filtrate to pH 6–7 to crash out the remaining product.[4] |
Scenario B: Workup & Isolation
Context: You have the solid crude material and need to purify it.[4]
| Issue | Root Cause | Corrective Action |
| Decomposition during drying | Trapped Acid + Heat: Wet cake contains residual HCl.[4] Heating > 50°C accelerates hydrolysis in the solid state.[4] | Azeotropic Drying: Dissolve in THF/Toluene and rotovap. Or vacuum dry at room temperature over |
| Hydrolysis during recrystallization | Protic Solvents at Reflux: Boiling in wet ethanol/methanol can displace the 2-Cl.[4] | Use Aprotic Solvents: Recrystallize from Acetone/EtOAc (5:1) or Acetonitrile.[4] Avoid boiling water or alcohols if possible.[4] |
Part 3: Validated Protocols
Protocol 1: The "Buffered Ice" Quench (Recommended)
Best for: Isolating 2-chloroquinazolin-4-ol from acidic reaction mixtures.[4]
-
Preparation: Prepare a beaker with crushed ice (5x volume of reaction mixture) and solid Sodium Acetate (NaOAc) or dilute
.-
Why: NaOAc buffers the generated HCl, preventing the pH from dropping below 3.[4]
-
-
Addition: Cannulate or dropwise add the reaction mixture onto the ice/buffer slurry with vigorous stirring.
-
Monitoring: Monitor internal temperature. Do not exceed 10°C.
-
Isolation: The product typically precipitates as a white/off-white solid.[4]
-
Filtration: Filter immediately. Wash with cold water (
) until the filtrate is neutral.[4] -
Drying: Dissolve the wet cake in THF/EtOAc, dry over
(anhydrous), and concentrate in vacuo at .
Protocol 2: Selective Hydrolysis (The Feng Method)
Best for: Converting 2,4-dichloroquinazoline to 2-chloroquinazolin-4-ol reliably. Source: Validated by Cao et al. (2012) and Feng et al. (2007).[4]
-
Suspension: Suspend 2,4-dichloroquinazoline (1.0 eq) in 2% aqueous NaOH (approx. 3 mL per mmol).
-
Reaction: Stir at room temperature (ambient) for 3 hours .
-
Filtration 1: Filter the mixture. Discard the solid (this is unreacted 2,4-dichloro starting material).[2][3][4]
-
Neutralization: Acidify the filtrate carefully with dilute Acetic Acid to pH ~6.
-
Precipitation: The 2-chloroquinazolin-4-ol will precipitate.[4] Filter, wash with water, and dry.[1][4]
Part 4: Decision Matrix (Workflow)
Figure 2: Operational workflow for isolating 2-chloro derivatives without hydrolysis.
Part 5: Frequently Asked Questions (FAQ)
Q1: Can I use Sodium Bicarbonate (
Q2: My product turned into a rock-hard solid in the flask. How do I get it out? Answer: This often happens if 2,4-dihydroxyquinazoline forms (it has high lattice energy/low solubility).[4] If your product is the desired 2-chloro, dissolve it in THF or DMF . Avoid boiling in alcohols.[4]
Q3: How stable is the 2-chloro group in DMSO? Answer: In pure DMSO-d6, it is stable for NMR.[4] However, if the DMSO is "wet" and the solution is left for days, hydrolysis will occur.[4] Always run NMR immediately after sample preparation.[4]
References
-
Cao, D.-L., Yan, F.-Y., Wang, M., Li, C.-Y., & Chen, L. (2012).[2][4] 2-Chloroquinazolin-4(3H)-one.[1][2][3][4][5][6] Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1958.[4]
- Relevance: Provides the "Gold Standard" protocol for selective hydrolysis of 2,4-dichloroquinazoline using 2% NaOH to yield the 2-chloro deriv
-
Feng, L.-S., Liu, M.-L., Wang, S., Chai, Y., & Hao, X.-Q. (2007).[4] Synthesis and in vitro antimycobacterial activity of 2-chloro-4-substituted quinazolines. Chemical Papers, 61(6), 492-497.[4]
-
Labuda, M., Kožíšek, J., & Fronc, M. (2009).[4] Crystal structure of 2-chloro-4-hydroxyquinazoline. (Contextual reference for structural stability).
-
Relevance: Structural confirmation of the tautomeric forms and stability data.[4]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2-Chloroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Divergent 2-Chloroquinazolin-4(3H)-one Rearrangement: Twisted-Cyclic Guanidine Formation or Ring-Fused N-Acylguanidines via a Domino Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Regioselectivity issues in the synthesis of 5-bromo-2-chloro-4-hydroxyquinazoline
Technical Support Center: Synthesis of 5-bromo-2-chloro-4-hydroxyquinazoline
Welcome to the technical support center for the synthesis of 5-bromo-2-chloro-4-hydroxyquinazoline. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific synthesis. Here, we address common regioselectivity issues and other challenges you may encounter, providing in-depth, experience-based solutions and protocols.
Frequently Asked Questions (FAQs)
Q1: My initial bromination of 2-chlorobenzoic acid is yielding a mixture of isomers, primarily the undesired 4-bromo-2-chlorobenzoic acid. How can I improve the regioselectivity to favor the 5-bromo isomer?
This is a classic regioselectivity challenge rooted in the directing effects of the substituents on the benzene ring. The chloro group is ortho, para-directing, while the carboxylic acid group is meta-directing. This leads to a mixture of bromination products.
Underlying Principle: To achieve high regioselectivity for the 5-bromo isomer, the reaction conditions must be carefully controlled to favor substitution at the position meta to the carboxyl group and para to the chloro group.
Troubleshooting & Optimization:
-
Brominating Agent and Catalyst: While various brominating agents can be used, N-bromosuccinimide (NBS) in the presence of a strong acid like concentrated sulfuric acid is a common choice. The strong acid protonates the carboxylic acid, enhancing its deactivating and meta-directing effect.
-
Reaction Temperature: Lowering the reaction temperature can often improve regioselectivity by minimizing the formation of thermodynamically favored but undesired isomers.
-
Inhibitors: The addition of inhibitors like sodium sulfide, potassium sulfide, or sodium sulfite has been reported to suppress the formation of the 4-bromo-2-chlorobenzoic acid impurity.[1]
Experimental Protocol: Regioselective Bromination of 2-Chlorobenzoic Acid [2]
-
In a flask equipped with a stirrer, add 2-chlorobenzoic acid and concentrated sulfuric acid.
-
Stir the mixture at a controlled temperature (e.g., 30°C) until the solid dissolves completely.[2]
-
Slowly add N-bromosuccinimide (NBS) in portions, maintaining the temperature.
-
Continue stirring for a short period (e.g., 10 minutes) after the addition is complete.[2]
-
Carefully pour the reaction mixture into an ice-water bath to precipitate the crude product.[2]
-
Filter the precipitate and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., methanol/water) to obtain pure 5-bromo-2-chlorobenzoic acid.[2]
Q2: I'm struggling with the cyclization step to form the quinazoline ring. What are the most reliable methods starting from a substituted anthranilic acid?
The construction of the quinazoline core from an anthranilic acid derivative is a critical step with several established methods, each with its own set of advantages and potential pitfalls. The Niementowski reaction is a foundational method.[3]
Underlying Principle: The Niementowski reaction involves the condensation of an anthranilic acid with an amide. For the synthesis of a 4-hydroxyquinazoline (or its tautomeric form, quinazolin-4-one), formamide is a common reagent.[4]
Troubleshooting & Optimization:
-
Reaction Temperature: This reaction is sensitive to temperature. Temperatures that are too high can lead to decomposition of the starting materials, while temperatures that are too low may result in an incomplete reaction.[3][4]
-
Reagent Stoichiometry: An excess of formamide is often employed to drive the reaction to completion.[4]
-
Side Reactions: A significant side reaction at elevated temperatures is the decarboxylation of anthranilic acid to form aniline, which can then react with formamide to create byproducts.[4]
Experimental Protocol: Niementowski Quinazolinone Synthesis [4][5]
-
Combine the substituted anthranilic acid and an excess of formamide in a reaction vessel.
-
Heat the mixture to a temperature typically between 130-160°C.[4]
-
Maintain this temperature for several hours, monitoring the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture and add crushed ice to precipitate the product.
-
Filter the solid, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent like methanol.[4]
Q3: My chlorination of the 4-hydroxyquinazoline intermediate to 2,4-dichloroquinazoline is giving low yields. What are the critical parameters to control?
The conversion of the 4-hydroxy group to a chloro group is typically achieved using a strong chlorinating agent. This step is crucial for subsequent nucleophilic substitution reactions.
Underlying Principle: Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are used to replace the hydroxyl group with a chlorine atom. These reactions often require elevated temperatures to proceed to completion.
Troubleshooting & Optimization:
-
Choice of Chlorinating Agent: POCl₃ is a very common and effective reagent for this transformation.[6]
-
Reaction Time and Temperature: The reaction typically requires refluxing in the chlorinating agent for several hours.[6] Incomplete reaction is a common cause of low yield.
-
Work-up Procedure: Careful quenching of the excess chlorinating agent is critical for safety and for obtaining a clean product. This is usually done by slowly adding the reaction mixture to ice.
Experimental Protocol: Chlorination of a Quinazolin-4-one [6]
-
Suspend the 2-chloro-5-bromo-4(3H)-quinazolinone in an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux and maintain for a specified time (e.g., 2.5 hours).[6]
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the mixture onto crushed ice with vigorous stirring.
-
The product will precipitate as a solid.
-
Filter the solid, wash thoroughly with water until the filtrate is neutral, and then dry.
Q4: I am observing the formation of an unexpected byproduct during the final hydrolysis/hydroxylation step to introduce the 4-hydroxy group. What could it be?
The final step of converting a 4-chloroquinazoline to a 4-hydroxyquinazoline is a nucleophilic aromatic substitution (SNA_r) reaction. While seemingly straightforward, side reactions can occur.
Underlying Principle: The carbon at the 4-position of the quinazoline ring is highly susceptible to nucleophilic attack, especially when compared to the 2-position.[7][8] This regioselectivity is due to the electronic properties of the quinazoline ring system.[7]
Troubleshooting & Optimization:
-
Reaction Conditions: The hydrolysis is typically carried out under acidic or basic conditions. The choice of conditions can influence the rate of reaction and the potential for side reactions.
-
Purity of the Starting Material: Impurities in the 2,4-dichloroquinazoline starting material can lead to the formation of byproducts.
-
Potential Side Reactions: Incomplete chlorination in the previous step could leave unreacted 4-hydroxy starting material. Additionally, if the reaction conditions are too harsh, degradation of the quinazoline ring can occur.[3]
Experimental Protocol: Hydrolysis of a 4-Chloroquinazoline
-
Dissolve the 5-bromo-2,4-dichloroquinazoline in a suitable solvent (e.g., ethanol, dioxane).
-
Add an aqueous acid (e.g., HCl) or base (e.g., NaOH).
-
Heat the mixture to reflux and monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture.
-
If the reaction was conducted under acidic conditions, neutralize with a base to precipitate the product. If under basic conditions, acidify to precipitate the product.
-
Filter the solid, wash with water, and dry.
Data Summary and Workflow Visualization
Table 1: Troubleshooting Guide for Regioselectivity Issues
| Issue | Potential Cause | Recommended Solution |
| Low yield of 5-bromo-2-chlorobenzoic acid | Formation of 4-bromo isomer | Use NBS in conc. H₂SO₄; consider adding an inhibitor like Na₂S.[1] |
| Mixture of products in quinazolinone formation | Decarboxylation of anthranilic acid | Maintain reaction temperature between 130-160°C.[4] |
| Incomplete chlorination of 4-hydroxyquinazoline | Insufficient reaction time or temperature | Ensure adequate reflux time in POCl₃.[6] |
| Byproducts in final hydrolysis step | Impure starting material or harsh conditions | Purify the 2,4-dichloro intermediate; use milder hydrolysis conditions. |
Diagram 1: Synthetic Pathway and Key Checkpoints
Caption: Synthetic workflow for 5-bromo-2-chloro-4-hydroxyquinazoline.
Diagram 2: Decision Tree for Troubleshooting Low Yields
Caption: Troubleshooting workflow for low reaction yields.
References
- BenchChem. (n.d.). Troubleshooting common side reactions in quinazoline synthesis.
- Molecules. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.
- Frontiers in Chemistry. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers.
- PubMed. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. National Center for Biotechnology Information.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid.
- International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst.
- EPO. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. European Patent Office.
- ChemicalBook. (n.d.). 5-Bromo-2-chlorobenzoic acid synthesis.
- ChemicalBook. (n.d.). 2,4-Dichloroquinazoline synthesis.
Sources
- 1. data.epo.org [data.epo.org]
- 2. 5-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. 2,4-Dichloroquinazoline synthesis - chemicalbook [chemicalbook.com]
- 7. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
Positional Isomerism in Kinase Inhibitors: 5-Bromo vs. 6-Bromo Quinazoline Profiles
Executive Summary
In the optimization of quinazoline-based kinase inhibitors (specifically targeting EGFR, VEGFR, and ALK), the position of halogen substituents governs not just potency but the fundamental binding mode of the ligand. This guide compares the biological activity and structural implications of 5-bromo versus 6-bromo quinazoline scaffolds.
-
6-Bromo Quinazolines: Represent the industry standard for Type I ATP-competitive inhibitors. The 6-position vector points towards the solvent-accessible region, allowing the bromine atom to serve as a hydrophobic handle or a gateway for solubilizing groups (e.g., morpholine/piperazine tails in Gefitinib/Erlotinib).
-
5-Bromo Quinazolines: Function as "steric disruptors." Substitution at the 5-position creates a "bay region" clash with the 4-anilino moiety, often forcing the inhibitor into a twisted conformation. While generally less potent for canonical EGFR binding, this isomerism is critical for designing isoform-selective inhibitors or overcoming specific gatekeeper mutations.
Structural Biology & Mechanism of Action
To understand the biological data, one must first visualize the spatial constraints within the ATP-binding pocket.
The "Bay Region" Effect
The quinazoline core binds to the hinge region of the kinase (e.g., Met793 in EGFR) via the N1 and N3 nitrogens.
-
6-Position (Solvent Front): The C6 vector points outward into the solvent channel. A bromine atom here provides beneficial hydrophobic contacts with residues like Cys797 or Leu718 without disrupting the core hydrogen bonding network.
-
5-Position (Steric Clash): The C5 vector points directly towards the N4-substituent (typically an aniline ring). A bulky bromine atom here exerts steric pressure (A-value ~3.0), forcing the N4-phenyl ring to twist out of coplanarity. This often breaks the critical
stacking interactions required for high-affinity binding.
Pathway Visualization (DOT Diagram)
The following diagram illustrates the structural vectors and their biological implications.
Caption: Structural impact of bromine substitution. Green path indicates favorable binding; Red path indicates steric disruption.
Comparative Biological Activity
The data below synthesizes findings from multiple SAR studies, contrasting the high potency of 6-bromo derivatives against the generally reduced activity of 5-bromo analogs in wild-type EGFR assays.
Table 1: Comparative Potency (IC50) Against Kinase Targets
| Feature | 6-Bromo Quinazolines | 5-Bromo Quinazolines | Mechanistic Rationale |
| EGFR (WT) IC50 | 1.0 – 15.8 nM [1, 2] | > 100 nM (Typically) | 6-Br extends into solvent; 5-Br twists the 4-anilino group, weakening hinge H-bonds. |
| MCF-7 Cytotoxicity | 15.85 ± 3.3 µM [3] | > 50 µM | 6-Br analogs maintain planarity required for cellular permeation and target engagement. |
| Binding Mode | Planar, Type I Inhibitor | Twisted / Non-planar | 5-Br causes "peri-interaction" repulsion with the N4-NH group. |
| Key Residue Interaction | Cys797 / Met793 | Gatekeeper (Thr790) | 5-Br is sometimes used to probe gatekeeper space in specific mutant designs. |
Key Insight: In a direct comparison of 2-mercapto-3-phenylquinazolin-4-ones, the 6-bromo derivative (Compound 8a) demonstrated superior potency (
) compared to unsubstituted or 5-substituted analogs, even outperforming Erlotinib in specific MCF-7 cell assays [3].[1]
Experimental Protocols
To validate these profiles in your own lab, use the following self-validating protocols.
A. Synthesis: Regioselective Bromination
The synthesis of these isomers requires distinct starting materials due to the directing effects of the anthranilic acid precursors.
-
6-Bromo Precursor: Start with 2-amino-5-bromobenzoic acid .
-
Reaction: Cyclization with formamide or formamidine acetate.
-
Outcome: Yields 6-bromoquinazolin-4(3H)-one exclusively.
-
-
5-Bromo Precursor: Start with 2-amino-6-bromobenzoic acid .
-
Reaction: Identical cyclization conditions.
-
Outcome: Yields 5-bromoquinazolin-4(3H)-one.[1]
-
Note: The 5-bromo position is less reactive to subsequent
reactions at the C4 position due to steric hindrance.
-
B. Biological Assay: EGFR Kinase Inhibition (FRET)
This protocol quantifies the IC50 shift caused by the positional isomerism.
Materials:
-
Recombinant EGFR kinase domain (L858R or WT).
-
FRET Peptide Substrate (e.g., Poly-Glu-Tyr labeled).
-
ATP (at
, typically 10-50 µM).
Workflow:
-
Preparation: Dilute compounds (5-Br and 6-Br variants) in DMSO to 100x final concentration. Prepare 10-point serial dilutions.
-
Incubation: Mix Kinase (2 nM final) + Peptide Substrate (0.2 µM) + Compound in reaction buffer (50 mM HEPES pH 7.5, 10 mM
). Incubate for 15 mins at RT to allow equilibrium binding. -
Initiation: Add ATP to initiate the reaction. Incubate for 60 mins.
-
Termination: Add EDTA-containing stop solution.
-
Detection: Measure Fluorescence Ratio (
). -
Validation:
-
Z-Factor: Must be > 0.5.[2]
-
Control: Erlotinib should give an IC50 of ~20-40 nM.
-
Expectation: The 6-bromo variant should show a standard sigmoidal curve; the 5-bromo variant will likely show a right-shifted curve (higher IC50).
-
Strategic Recommendations
-
Use 6-Bromo: When designing a lead compound for maximum potency against wild-type or canonical mutant kinases. The bromine serves as an excellent handle for Suzuki couplings to introduce solubilizing tails (e.g., morpholine) that reach the solvent channel.
-
Use 5-Bromo: When probing atypical binding modes or attempting to induce a specific twisted conformation to gain selectivity over homologous kinases. It is also useful in fragment-based drug discovery to map the "ceiling" of the ATP pocket.
References
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. PMC. Available at: [Link]
-
Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry. Available at: [Link]
-
6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry. Available at: [Link]
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines. Beilstein Journal of Organic Chemistry. Available at: [Link]
Sources
Safety Operating Guide
5-Bromo-2-chloroquinazolin-4-ol: Proper Disposal & Handling Procedures
[1][2][3]
Executive Summary & Chemical Identity[4][5]
5-Bromo-2-chloroquinazolin-4-ol (often existing in equilibrium with its tautomer 5-bromo-2-chloroquinazolin-4(3H)-one ) represents a specific class of halogenated nitrogen heterocycles used frequently as scaffolds in medicinal chemistry (e.g., for kinase inhibitor development).[1]
Unlike standard organic waste, this compound possesses two distinct halogen leaving groups (Br, Cl) and a reactive center at the C-2 position. Improper disposal not only risks regulatory non-compliance (RCRA) but can create immediate safety hazards in waste streams due to nucleophilic displacement reactions.
Critical Identity Parameters:
-
Chemical Name: 5-Bromo-2-chloroquinazolin-4-ol[1]
-
Common Tautomer: 5-Bromo-2-chloro-4(3H)-quinazolinone
-
CAS Number: Verify specific isomer on container. (Analogous structures often fall under 342636-66-2 or similar series; treat as Halogenated Heterocycle ).[1]
-
Waste Stream Category: Halogenated Organic (Strict Segregation Required).
Hazard Assessment & Reactivity Profile
Before disposal, you must understand the causality of the hazard. This is not inert waste; it is an electrophilic scaffold.
Reactivity Logic (The "Why")
The chlorine atom at the C-2 position is highly susceptible to Nucleophilic Aromatic Substitution (
-
Risk: If mixed with waste streams containing strong nucleophiles (amines, thiols, or hydroxide ions), this compound can undergo exothermic displacement, releasing chloride ions and potentially generating heat or unexpected toxic byproducts in the waste drum.
-
Acidity: The 4-OH/NH group is weakly acidic (
).[1] Mixing with strong bases can deprotonate the ring, increasing solubility and reactivity.
GHS Classification Table[1]
| Hazard Category | Code | Hazard Statement | Operational Implication |
| Acute Toxicity | H302 | Harmful if swallowed.[1] | Double-glove (Nitrile) during transfer. |
| Skin Irritation | H315 | Causes skin irritation.[3][4][5] | Avoid contact with waste container exterior.[3][5][6] |
| Eye Irritation | H319 | Causes serious eye irritation.[3][5][7] | Full safety goggles required (no safety glasses). |
| STOT - SE | H335 | May cause respiratory irritation.[1][3][4][5] | Fume hood mandatory for all handling.[8] |
Disposal Protocol: The "Halogenated" Imperative
Core Directive: This compound must NEVER be disposed of in the "General Organic" or "Non-Halogenated" waste stream.
The Halogen Rule
Standard incineration of non-halogenated organics produces
-
Consequence: These acid gases corrode standard incinerator linings.
-
Solution: Segregation allows this waste to be directed to specialized incinerators equipped with caustic scrubbers that neutralize the acid gas output.
Step-by-Step Disposal Workflow
-
Segregation: Isolate the material. Do not mix with oxidizers (peroxides, nitric acid) or strong bases.
-
Solvent Dissolution (Optional but Recommended): If the material is a solid residue, dissolve it in a minimal amount of compatible halogenated solvent (e.g., Dichloromethane) or a universal solvent like DMSO to prevent dust formation during transfer.
-
Container Selection: Use HDPE (High-Density Polyethylene) or Glass containers. Avoid metal cans due to potential corrosion from hydrolysis byproducts.
-
Labeling: Affix a hazardous waste label immediately.
-
Storage: Store in a Satellite Accumulation Area (SAA) inside a secondary containment tray until pickup.
Visualized Workflows
Disposal Decision Tree
This logic flow ensures the researcher makes the correct stream selection every time, preventing costly re-classification fees or safety incidents.
Figure 1: Decision matrix for segregating halogenated quinazoline waste. Note the critical check for incompatible mixtures (oxidizers/nucleophiles) which require pre-treatment.
Emergency Spill Response
In the event of a powder spill or solution leak outside the fume hood.
Figure 2: Immediate response workflow for spills. Respiratory protection is critical due to the irritant nature of the halogenated dust.
Regulatory & Environmental Context
RCRA Compliance (USA)
While 5-Bromo-2-chloroquinazolin-4-ol may not be explicitly "P-listed" or "U-listed" by name, it falls under the Characteristic of Toxicity if leachable, and generally defaults to:
-
D001 (Ignitable): If in flammable solvent.
-
Halogenated Solvent Codes (F001/F002): If mixed with spent halogenated solvents.
-
Default: Non-specific hazardous waste requiring thermal destruction.
Environmental Fate
Halogenated aromatics are often persistent in the environment.
-
Aquatic Toxicity: The presence of Bromine and Chlorine typically increases the octanol-water partition coefficient (
), promoting bioaccumulation in aquatic organisms. -
Strict Containment: This validates the requirement for "Zero Drain Disposal." Even trace amounts must not enter the municipal water system.
References
-
PubChem. (2023). 5-Bromo-2-chlorobenzoic acid (Analogous Substructure) Safety Data Sheet. National Library of Medicine. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators: Managing Your Waste.[Link]
-
University of Illinois (DRS). (2023). Halogenated Organic Liquids Disposal Guide.[6][Link]
Sources
- 1. 134517-33-2|5-Bromo-2-chloroquinazoline|BLD Pharm [bldpharm.com]
- 2. 6-Bromo-2-chloroquinazolin-4-ol|BLD Pharm [bldpharm.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. 5-BROMO-2-CHLORO-4-PICOLINE - Safety Data Sheet [chemicalbook.com]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. walchem.com [walchem.com]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Personal protective equipment for handling 5-Bromo-2-chloroquinazolin-4-ol
Executive Safety Summary
5-Bromo-2-chloroquinazolin-4-ol (often existing as its tautomer, 5-bromo-2-chloro-4(3H)-quinazolinone ) is a highly functionalized scaffold commonly used in the synthesis of kinase inhibitors and other bioactive small molecules.
Critical Warning: While Safety Data Sheets (SDS) often default to generic "Irritant" classifications (H315, H319, H335) due to a lack of comprehensive toxicological data, this compound must be handled as a Potent Bioactive Intermediate . Its structural features—specifically the electrophilic C-2 chlorine atom—make it reactive toward biological nucleophiles (proteins/DNA), posing a risk of sensitization and cumulative toxicity.
Operational Directive: Treat all solid handling as an Inhalation Hazard and all solution handling as a Contact Hazard .
Personal Protective Equipment (PPE) Matrix
This matrix supersedes generic laboratory dress codes. It is designed to prevent not just acute injury, but low-level chronic exposure.
| Protection Zone | Component | Specification | Operational Logic |
| Ocular | Safety Goggles | ANSI Z87.1 Chemical Splash Goggles | Why: Standard safety glasses allow powder ingress from the side. Goggles seal the orbital area against airborne dust during weighing. |
| Dermal (Hands) | Primary: Nitrile (4 mil)Secondary: Nitrile (8 mil) or Laminate | Double-Gloving Protocol | Why: Halogenated heterocycles can permeate thin nitrile. The inner glove protects the skin while the outer glove is discarded immediately upon contamination. |
| Respiratory | Engineering Control | Fume Hood (Face Velocity > 100 fpm) | Why: The primary vector for exposure is dust inhalation. N95 respirators are insufficient for organic vapors if the solid is dissolved. |
| Body | Lab Coat | Tyvek® or Flame-Resistant Cotton (Buttoned) | Why: Cotton absorbs liquids; Tyvek repels dust. Use Tyvek sleeves if working with large quantities (>5g) to prevent wrist exposure. |
PPE Decision Logic
The following diagram illustrates the decision-making process for selecting PPE based on the state of the matter and quantity.
Figure 1: PPE Selection Workflow based on physical state and solvent carrier. Note that DMSO/DCM solutions require higher barrier protection due to enhanced skin permeability.
Operational Handling Protocol
Phase 1: Storage & Retrieval
-
Condition: Store at 2–8°C in a tightly sealed container. The C-2 chlorine is susceptible to hydrolysis over time; ensure the container is desiccated.
-
Retrieval: Allow the container to warm to room temperature before opening. This prevents condensation from forming on the hygroscopic solid, which can lead to hydrolysis and degradation.
Phase 2: Weighing & Transfer
Objective: Eliminate static-driven dispersion of powder.
-
Engineering Control: Perform all weighing inside a chemical fume hood. Do not use a benchtop balance unless it is inside a filtered enclosure.
-
Static Mitigation: Use an anti-static gun or ionizer bar if the powder is fluffy/electrostatic.
-
Transfer: Use a disposable anti-static weighing boat. Do not use metal spatulas if the compound is potentially corrosive to metals; use PTFE-coated or high-grade stainless steel.
-
Decontamination: Immediately wipe the balance area with a methanol-dampened tissue after use. Dispose of the tissue as hazardous solid waste.
Phase 3: Reaction Setup
-
Solvent Choice: When dissolving in DMSO or DMF, be aware that these solvents enhance skin permeability. If a spill occurs, the compound will be carried through the skin barrier instantly.
-
Inert Atmosphere: Flush the reaction vessel with Nitrogen or Argon. While the quinazolinone core is relatively stable, keeping moisture out preserves the reactive chloro-group for the intended nucleophilic substitution.
Waste Disposal & Deactivation[1][2]
Improper disposal of halogenated heterocycles is a major regulatory violation and environmental hazard.
| Waste Stream | Criteria | Disposal Action |
| Solid Waste | Contaminated gloves, weighing boats, paper towels. | Double-bag in clear polyethylene bags. Label as "Hazardous Solid Waste: Halogenated Organic". |
| Liquid Waste A | Reaction mixtures containing DCM, Chloroform, or the compound itself. | Halogenated Organic Waste carboy. DO NOT mix with acidic aqueous waste (risk of gas evolution). |
| Liquid Waste B | Aqueous workup layers (washes). | Check pH. If neutral, dispose in "Aqueous Waste with Trace Organics". If acidic/basic, neutralize first or use specific Acid/Base streams. |
| Sharps | Needles/Syringes used for transfer. | Biohazard/Sharps container. Do not recap needles. |
Deactivation Protocol (Spills): For powder spills: Cover with wet paper towels to prevent dust. Wipe up and place in hazardous solid waste.[1] For solution spills: Absorb with vermiculite or spill pads. Clean surface with 10% sodium carbonate solution (to neutralize potential HCl generation from hydrolysis) followed by soap and water.
Emergency Response Plan
Mechanism of Injury: The 2-chloro position is an electrophile. Upon contact with mucous membranes (eyes/lungs), it may alkylate proteins or hydrolyze to release hydrochloric acid (HCl), causing chemical burns.
Figure 2: Immediate response flowchart for exposure incidents. Speed is critical to prevent irreversible corneal damage or sensitization.
References
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [Link]
-
University of Illinois Urbana-Champaign (DRS). Halogenated Organic Liquids - Standard Operating Procedure. [Link]
-
PubChem. Compound Summary: 5-Bromo-2-chloro-4-quinazolinamine (Structural Analog). National Library of Medicine. [Link]
-
Massachusetts Institute of Technology (MIT). Standard Operating Procedures for Use of Halogenated Solvents. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
